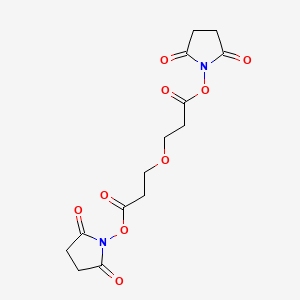
Bitolterol
Vue d'ensemble
Description
Bitolterol est un composé synthétique utilisé principalement comme bronchodilatateur. Il s'agit d'un promédicament de colterol, ce qui signifie qu'il est converti en sa forme active dans l'organisme. This compound est connu pour son action rapide et est utilisé pour soulager le bronchospasme dans des affections telles que l'asthme et la maladie pulmonaire obstructive chronique (MPOC) .
Méthodes De Préparation
Bitolterol est synthétisé par une série de réactions chimiques. La voie de synthèse implique généralement l'estérification du colterol avec l'acide p-toluique. Les conditions de réaction impliquent souvent l'utilisation d'un catalyseur et d'un solvant approprié pour faciliter le processus d'estérification. Les méthodes de production industrielle peuvent impliquer des réactions d'estérification à grande échelle dans des conditions contrôlées pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Bitolterol subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : This compound est hydrolysé par les estérases tissulaires pour produire du colterol, sa forme active.
Oxydation et réduction : Ces réactions sont moins fréquentes pour le this compound, mais peuvent se produire dans des conditions spécifiques.
Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et divers solvants. Le principal produit formé par l'hydrolyse du this compound est le colterol .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est étudié pour ses propriétés chimiques et ses réactions, en particulier ses processus d'estérification et d'hydrolyse.
Biologie : La recherche se concentre sur ses effets sur le muscle lisse bronchique et son rôle de bronchodilatateur.
Médecine : This compound est utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement de l'asthme et de la MPOC
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments bronchodilatateurs.
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste des récepteurs bêta-2 adrénergiques. Une fois hydrolysé en colterol, il se lie aux récepteurs bêta-2 adrénergiques du muscle lisse bronchique. Cette liaison entraîne l'activation de l'adénylate cyclase, ce qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation du muscle lisse bronchique, ce qui conduit à une bronchodilatation et à une amélioration du flux d'air .
Applications De Recherche Scientifique
Bitolterol has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, particularly its esterification and hydrolysis processes.
Biology: Research focuses on its effects on bronchial smooth muscle and its role as a bronchodilator.
Medicine: This compound is used in clinical studies to evaluate its efficacy and safety in treating asthma and COPD
Industry: It is used in the pharmaceutical industry for the production of bronchodilator medications.
Mécanisme D'action
Bitolterol exerts its effects by acting as a beta-2 adrenergic receptor agonist. Once hydrolyzed to colterol, it binds to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
Comparaison Avec Des Composés Similaires
Bitolterol est unique par rapport aux autres bronchodilatateurs en raison de sa nature de promédicament et de son action rapide. Les composés similaires comprennent :
Isoprotérénol : Un autre agoniste des récepteurs bêta-2 adrénergiques, mais avec une durée d'action plus courte.
Salbutamol (albutérol) : Un bronchodilatateur couramment utilisé ayant une durée d'action plus longue, mais une action plus lente que le this compound.
Terbutaline : Similaire au salbutamol, il a une durée d'action plus longue, mais une action plus lente.
L'action rapide et les caractéristiques de promédicament du this compound en font une option précieuse pour le soulagement rapide du bronchospasme .
Propriétés
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVEKPRDOIXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30392-41-7 (methanesulfonate salt) | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022683 | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes. | |
| Record name | Bitolterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
30392-40-6 | |
| Record name | Bitolterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitolterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitolterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bitolterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BITOLTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















